N-(3-decoxyphenyl)acetamide
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Overview
Description
N-(3-decoxyphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl ring substituted with a decoxy group (a ten-carbon alkyl chain) and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-decoxyphenyl)acetamide typically involves the acylation of 3-decoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-decoxyaniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-decoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-decoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler analog without the decoxy group.
N-(4-decoxyphenyl)acetamide: A positional isomer with the decoxy group at the para position.
N-(3-methoxyphenyl)acetamide: An analog with a methoxy group instead of a decoxy group.
Uniqueness
N-(3-decoxyphenyl)acetamide is unique due to the presence of the long alkyl chain (decoxy group), which can influence its physical and chemical properties, such as solubility and hydrophobicity
Properties
CAS No. |
31758-23-3 |
---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(3-decoxyphenyl)acetamide |
InChI |
InChI=1S/C18H29NO2/c1-3-4-5-6-7-8-9-10-14-21-18-13-11-12-17(15-18)19-16(2)20/h11-13,15H,3-10,14H2,1-2H3,(H,19,20) |
InChI Key |
PBZWCOVBTZLYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
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